(Z)-3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acrylamide
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Overview
Description
(Z)-3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acrylamide is a synthetic organic compound that features a phenyl group, a tetrazole ring, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acrylamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Acrylamide Formation: The acrylamide moiety can be introduced through the reaction of an appropriate amine with acryloyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the tetrazole-containing intermediate with the acrylamide derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form phenolic derivatives.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Substituted tetrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The tetrazole ring is known to mimic carboxylate groups, which can be useful in drug design for targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds containing tetrazole rings have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers with enhanced stability or novel catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of (Z)-3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acrylamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The tetrazole ring can form hydrogen bonds and ionic interactions, which are crucial for binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-phenyl-N-((1H-tetrazol-5-yl)methyl)acrylamide: Lacks the phenyl group on the tetrazole ring.
(Z)-3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propionamide: Contains a propionamide moiety instead of an acrylamide moiety.
Uniqueness
(Z)-3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acrylamide is unique due to the presence of both a phenyl group and a tetrazole ring, which can confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields.
Properties
IUPAC Name |
(Z)-3-phenyl-N-[(1-phenyltetrazol-5-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c23-17(12-11-14-7-3-1-4-8-14)18-13-16-19-20-21-22(16)15-9-5-2-6-10-15/h1-12H,13H2,(H,18,23)/b12-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVHINPQEZSERW-QXMHVHEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC2=NN=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)NCC2=NN=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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